N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Beschreibung
BenchChem offers high-quality N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[5-(1-methyl-2-oxopyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-20-7-2-3-11(15(20)23)16(24)21-8-6-12-13(9-21)25-17(18-12)19-14(22)10-4-5-10/h2-3,7,10H,4-6,8-9H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLPUEWFVVUJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex compound that has garnered attention in medicinal chemistry. Its structure suggests potential biological activity due to the presence of various functional groups that can interact with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be summarized by the following structural formula:
This structure includes:
- A dihydropyridine moiety
- A thiazolo-pyridine framework
- A cyclopropanecarboxamide group
These features contribute to its potential interactions with various biological targets.
Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems. For example, derivatives of dihydropyridine have been shown to interact with NMDA receptors and metabotropic glutamate receptors (mGluRs), which are crucial in neuropharmacology . The specific mechanism for this compound may involve:
- Positive Allosteric Modulation : Similar compounds have been identified as positive allosteric modulators for mGluR5 receptors, enhancing glutamate signaling without directly activating the receptor .
Pharmacological Effects
The pharmacological profile of related compounds suggests several potential therapeutic applications:
- Antipsychotic Activity : Compounds with similar scaffolds have demonstrated efficacy in preclinical models of schizophrenia by reversing amphetamine-induced hyperlocomotion in rodents .
- Neuroprotective Effects : The interaction with NMDA receptors may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anticoagulant Properties : Some derivatives have been investigated for their ability to inhibit coagulation factors like Factor Xa, suggesting a potential role in anticoagulation therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide. Key findings from related studies include:
| Modification | Effect on Activity |
|---|---|
| Alteration of the amide group | Changes in potency and selectivity towards target receptors |
| Variation in the dihydropyridine substituents | Significant impact on receptor binding affinity |
| Introduction of bulky groups | Can enhance bioavailability but may reduce receptor affinity |
Case Studies
A notable study involved a series of dihydrothiazolopyridone derivatives that were systematically modified to assess their effects on mGluR5 modulation. Compound 16a from this series exhibited significant antipsychotic-like effects in animal models without notable side effects . This underscores the importance of structural modifications on biological outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
